The synthesis of GAL-021 sulfate involves several steps that typically include:
GAL-021 sulfate has a complex molecular structure characterized by its large size and multiple functional groups. Its chemical formula is CHNOS, which reflects the presence of nitrogen, oxygen, and sulfur atoms essential for its activity.
GAL-021 sulfate participates in several biochemical reactions:
The primary mechanism by which GAL-021 sulfate exerts its effects involves:
Relevant data indicate that GAL-021 sulfate does not significantly alter mean arterial pressure but may cause a modest increase in heart rate during administration .
GAL-021 sulfate is primarily investigated for its potential applications in:
The quest for pharmacological agents to modulate respiratory drive has historically focused on central nervous system targets, yielding limited success. Early respiratory stimulants like doxapram (a central and peripheral chemoreceptor activator) and almitrine bismesylate (a carotid body sensitizer) demonstrated efficacy but were hampered by significant limitations. Doxapram, developed in the 1960s, exhibited short duration of action and provoked systemic hypertension and tachycardia. Almitrine, approved in Europe during the 1980s for chronic obstructive pulmonary disease, improved oxygenation but carried risks of peripheral neuropathy and pulmonary hypertension with prolonged use. These adverse effects stemmed from non-selective actions on multiple ion channels and receptors beyond the respiratory control pathway. The discontinuation of almitrine in several markets underscored the imperative for agents with refined molecular targeting, specifically designed to stimulate ventilation without perturbing cardiovascular function or causing neurotoxicity [1] [3].
Table 1: Evolution of Key Breathing Control Modulators Preceding GAL-021 Sulfate
Compound | Era | Primary Target | Clinical Limitations |
---|---|---|---|
Doxapram | 1960s | Central/Peripheral Chemoreceptors | Short duration, tachycardia, hypertension |
Almitrine | 1980s | Carotid Body O₂ Sensors | Peripheral neuropathy, pulmonary hypertension |
5-HT4 Agonists | 1990s | Central Respiratory Network | Cardiac arrhythmias, limited efficacy in opioid-induced respiratory depression |
Peripheral chemoreceptors, particularly the type 1 glomus cells of the carotid bodies, serve as the body’s primary oxygen sensors and potent modulators of minute ventilation. During hypoxia or hypercapnia, these cells depolarize, triggering afferent signals via the carotid sinus nerve to the brainstem respiratory centers. Key to this depolarization is the inhibition of potassium channels, including the big-conductance calcium-activated potassium (BKCa) channels, which normally hyperpolarize glomus cells. Pathophysiological states such as opioid-induced respiratory depression (OIRD) and central sleep apnea involve blunted chemoreflex sensitivity, rendering traditional analeptics ineffective. Targeting BKCa channels in the carotid body offers a mechanistically precise strategy: BKCa blockade promotes glomus cell excitation, enhances carotid sinus nerve firing, and boosts respiratory drive without centrally-mediated side effects (e.g., seizures) or interference with opioid analgesia. This peripheral selectivity formed the foundational rationale for GAL-021 sulfate’s development [1] [5].
GAL-021 sulfate (N2-methoxy-N2-methyl-N4,N6-dipropyl-1,3,5-triazine-2,4,6-triamine sulfate) emerged from systematic optimization of the almitrine pharmacophore, retaining respiratory stimulant properties while mitigating off-target liabilities. Almitrine’s phenylmethylpiperazine scaffold was replaced with a triazine-triamine core, enhancing specificity for BKCa channel inhibition over previously implicated dopaminergic or serotonergic pathways. In vitro characterization revealed potent inhibition of BKCa channels (KCa1.1) in pituitary tumor (GH3) cells, with an IC₅₀ of 2.33 μM. Crucially, GAL-021 sulfate exhibited negligible activity against cardiac ion channels (≤35% inhibition at 30 μM) and minimal kinase interference at 10 μM, suggesting an improved safety profile. In vivo studies confirmed dose-dependent increases in minute ventilation in rats, mice, and nonhuman primates. Notably, ventilatory stimulation was abolished in Slo1 knockout mice (lacking BKCa α-subunits) and attenuated in carotid sinus nerve-transected rats, validating both the molecular target and the peripheral site of action. These preclinical data positioned GAL-021 sulfate as a first-in-class clinical candidate for disorders of inadequate respiratory drive [1] [2] [3].
Table 2: Key Preclinical Attributes of GAL-021 Sulfate
Property | Finding | Significance |
---|---|---|
Primary Target | BKCa (KCa1.1) Channel Inhibition | Validated via Slo1 KO mice and carotid denervation |
In Vitro IC₅₀ (BKCa) | 2.33 μM in GH3 cells | Sub-micromolar potency enables therapeutic dosing |
Selectivity | >65% inhibition at 30 μM only at adenosine A₁/A₂ₐ/A₃ and 5-HT₂B receptors | Reduced risk of off-target neurological/cardiac effects |
Multi-Species Efficacy | ↑ Minute ventilation (rat, mouse, NHP) | Translational potential across mammalian species |
Opioid Interaction | Reverses morphine-induced respiratory depression without affecting analgesia | Critical for OIRD treatment in perioperative settings |
Figure 1: Evolution from Almitrine to GAL-021 Sulfate
Almitrine Bismesylate │ │ Limitations: Neuropathy, Pulmonary HTN │ ↓ Pharmacophore Refinement GAL-021 Sulfate Core: Triazine-triamine │ │ Key Modifications: │ 1. Replacement of phenylmethylpiperazine │ 2. Addition of methoxy-methyl and dipropylamino groups │ 3. Sulfate salt for solubility │ ↓ Molecular Actions • Selective BKCa channel inhibition (IC₅₀: 2.33 μM) • Multi-ion channel modulation (IK(M), Ih suppression at higher doses) • Carotid body-specific ventilatory stimulation
Multi-Ion Channel Considerations: While BKCa blockade is GAL-021 sulfate’s dominant mechanism, in vitro electrophysiology reveals broader ion channel interactions at supratherapeutic concentrations. In GH3 cells, it suppresses M-type potassium current (IK(M); IC₅₀: 3.75 μM) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) at 30 μM. These effects may contribute to neuronal excitability modulation in the respiratory network but were not observed at clinically relevant plasma concentrations (<10 μM) in human trials. The compound’s polypharmacology underscores the importance of concentration-dependent profiling for mechanistic interpretation [2] [4].
Clinical Progression: Phase I trials in healthy volunteers established proof-of-concept for ventilatory stimulation. Intravenous infusion (0.96 mg/kg/hour) increased minute ventilation by 16% and reduced end-tidal CO₂ by 6% within 7.5 minutes, aligning with rapid onset kinetics. Pharmacokinetics revealed a distribution half-life of 30 minutes and terminal half-life of 5.6 hours, suitable for continuous infusion in critical care settings. These data supported advancement into Phase II studies for opioid-induced respiratory depression and sleep apnea, though efficacy outcomes remain undisclosed in public domains [5].
Table 3: Clinical Progression of GAL-021 Sulfate
Trial Phase | Population | Key Findings | Reference |
---|---|---|---|
Phase I | Healthy Volunteers (n=30) | ↑ Minute ventilation (16%), ↓ EtCO₂ (6%) at 0.96 mg/kg/hour | [5] |
Phase II | Undisclosed | Ongoing (No public data as of 2022) | - |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9